molecular formula C12H16FNO3 B8414318 3-Fluoro-4-(1-methylethoxy)-N-methoxy-N-methylbenzamide

3-Fluoro-4-(1-methylethoxy)-N-methoxy-N-methylbenzamide

Cat. No. B8414318
M. Wt: 241.26 g/mol
InChI Key: AAEABGRIBSMKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(1-methylethoxy)-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C12H16FNO3 and its molecular weight is 241.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-(1-methylethoxy)-N-methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-(1-methylethoxy)-N-methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Fluoro-4-(1-methylethoxy)-N-methoxy-N-methylbenzamide

Molecular Formula

C12H16FNO3

Molecular Weight

241.26 g/mol

IUPAC Name

3-fluoro-N-methoxy-N-methyl-4-propan-2-yloxybenzamide

InChI

InChI=1S/C12H16FNO3/c1-8(2)17-11-6-5-9(7-10(11)13)12(15)14(3)16-4/h5-8H,1-4H3

InChI Key

AAEABGRIBSMKSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)N(C)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Fluoro-4-(1-methylethoxy)benzoic acid (100 mg, 0.505 mmol) was dissolved in dichloromethane (2.5 mL). The resultant mixture was added with methoxymethylamine hydrochloride (99 mg, 1.01 mmol), WSC-HCl (106 mg, 0.555 mmol), triethylamine (422 μL, 3.03 mmol), and HOBt-H2O (34 mg, 0.252 mmol) sequentially, and stirred at room temperature overnight. The reaction solution was added with water and extracted with ethyl acetate. The organic layer was washed with 5% aqueous solution of hydrochloric acid, a saturated aqueous solution of sodium hydrogen carbonate and brine, dried using anhydrous sodium sulfate, and concentrated in vacuo. 3-Fluoro-4-(1-methylethoxy)-N-methoxy-N-methylbenzamide (117 mg, yield 96%) was obtained as a colorless oil.
Quantity
100 mg
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reactant
Reaction Step One
Quantity
2.5 mL
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solvent
Reaction Step One
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Two
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99 mg
Type
reactant
Reaction Step Two
Quantity
106 mg
Type
reactant
Reaction Step Two
Quantity
422 μL
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reactant
Reaction Step Two
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34 mg
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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